3-Methylfuran-2-carboxamide
Overview
Description
3-Methylfuran-2-carboxamide is a chemical compound with the molecular weight of 160.6 . It is a powder form substance and is stored at a temperature of 4°C .
Synthesis Analysis
Furan carboxamides, including 3-Methylfuran-2-carboxamide, can be synthesized using a series of model compounds inspired by the chemical structure of fenfuram . Another method involves the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis
The molecular structure of 3-Methylfuran-2-carboxamide includes an electron-rich furan moiety and an anilide ring . These functionalities are also present in several classes of common micropollutants .Chemical Reactions Analysis
Furan carboxamides, including 3-Methylfuran-2-carboxamide, are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .Physical And Chemical Properties Analysis
3-Methylfuran-2-carboxamide is a powder form substance . It is stored at a temperature of 4°C . The conformational preferences of furan-based arylamides, including 3-Methylfuran-2-carboxamide, have been studied using a combination of computational methods and NMR experiments .Scientific Research Applications
Synthesis of Benzofuran Derivatives
3-Methylfuran-2-carboxamide serves as a precursor in the synthesis of elaborate benzofuran-2-carboxamide derivatives . These compounds are significant due to their presence in many biologically active natural products and drugs . The synthetic route involves directed C–H arylation and transamidation chemistry, which allows for the creation of a wide range of structurally diverse collections of benzofuran derivatives for small molecule screening campaigns.
Antibacterial Activity
Furan derivatives, including those derived from 3-Methylfuran-2-carboxamide, have been studied for their antibacterial properties . They are particularly important in the search for new drugs due to their potential to treat multi-resistant illnesses with distinct mechanisms of action . The furan nucleus is incorporated as an essential synthetic technique in medicinal chemistry, offering a wide range of prospects to combat microbial resistance.
Indirect Photochemistry Studies
In environmental chemistry, 3-Methylfuran-2-carboxamide-based compounds are used as model compounds to study indirect photochemical processes . These studies help understand the competition between different modes of photochemistry, which is crucial for assessing the environmental fate of organic compounds .
Safety and Hazards
3-Methylfuran-2-carboxamide has a GHS07 hazard pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-methylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSAEZUEUFCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfuran-2-carboxamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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